molecular formula C6H4N6O4 B1385882 4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid CAS No. 1258002-57-1

4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1385882
CAS No.: 1258002-57-1
M. Wt: 224.13 g/mol
InChI Key: WUFBCZSMUMGWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic aromatic organic compound It contains a pyrazole ring substituted with a nitro group and a triazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4H-1,2,4-triazole and 1H-pyrazole-5-carboxylic acid as starting materials.

  • Nitration Reaction: The nitration of 4H-1,2,4-triazole is performed using nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

  • Coupling Reaction: The nitro-substituted 4H-1,2,4-triazole is then coupled with 1H-pyrazole-5-carboxylic acid using a coupling agent like DCC (Dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a batch process where the reaction mixture is heated and stirred under controlled conditions to ensure complete reaction.

  • Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The nitro group can undergo oxidation to form nitroso compounds or further oxidized to nitrates.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (II) chloride or iron powder with hydrochloric acid.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Tin (II) chloride, iron powder with hydrochloric acid.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrates.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicine: The compound and its derivatives are explored for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in the mechanism, often acting as an electrophile in biological systems. The specific pathways involved depend on the biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

  • 3-Nitro-1,2,4-triazol-5-one (NTO): A high explosive insensitive energetic material.

  • 4-Methyl-4H-1,2,4-triazol-3-yl)methanol: A compound with similar heterocyclic structure.

  • Nitrogen-rich salts based on 1,2,4-triazole and 1,2,3-triazole: Compounds with energetic moieties.

Uniqueness: Unlike NTO, which is primarily used as an energetic material, 4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid has broader applications in pharmaceuticals and material science due to its unique chemical structure and reactivity.

Properties

IUPAC Name

4-nitro-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O4/c13-6(14)3-4(12(15)16)5(10-9-3)11-1-7-8-2-11/h1-2H,(H,9,10)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFBCZSMUMGWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1C2=NNC(=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

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